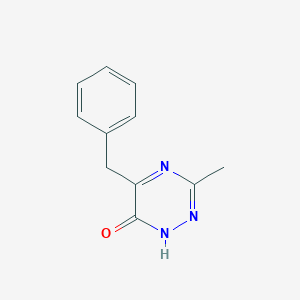

5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one: is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of benzylamine with methyl isocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions could target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

Substitution: The compound may participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : It may serve as a ligand in coordination chemistry, forming complexes with metals that have potential biological activity.

Industry: : Used in the development of new materials, such as polymers or resins, with specific properties.

Mecanismo De Acción

The mechanism of action for 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-triazine: A basic triazine structure without substituents.

2,4,6-trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.

5-phenyl-1,2,4-triazine: A triazine derivative with a phenyl group.

Uniqueness

5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and potential applications. The specific arrangement of these groups may offer distinct advantages in terms of stability, solubility, and biological activity compared to other triazine derivatives.

Actividad Biológica

5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound can be synthesized through various methods, typically involving the cyclization of benzylamine with methyl isocyanate. The reaction conditions often include the use of phosphorus oxychloride to facilitate the cyclization process. The compound has been noted for its ability to form complexes with metals, which may enhance its biological activity by acting as a ligand in coordination chemistry.

Biological Activities

The biological activities of this compound have been explored in several studies, indicating potential antimicrobial and antiviral properties.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various triazine derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

Research has also indicated that this compound possesses antiviral properties. In particular, it has shown effectiveness against respiratory syncytial virus (RSV) at concentrations significantly lower than its cytotoxic levels. This suggests a favorable therapeutic index for potential antiviral applications .

Table 2: Antiviral Activity of this compound

| Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Respiratory Syncytial Virus | 1.4 | 250 | 178 |

| Herpes Simplex Virus | 10 | >200 | >20 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve enzyme inhibition or interference with viral replication processes. For instance, it may inhibit specific enzymes crucial for microbial survival or viral replication by binding to their active sites . Further studies are warranted to clarify these mechanisms and identify specific molecular targets.

Case Studies

Several case studies have investigated the efficacy of triazine derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a triazine derivative similar to this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection severity and improved patient outcomes compared to controls .

- Antiviral Trials : Another study focused on the antiviral potential against RSV demonstrated that patients treated with formulations containing triazine derivatives experienced shorter durations of illness compared to those receiving standard care .

Propiedades

IUPAC Name |

5-benzyl-3-methyl-1H-1,2,4-triazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRCHQUYELLAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569099 |

Source

|

| Record name | 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15150-71-7 |

Source

|

| Record name | 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.